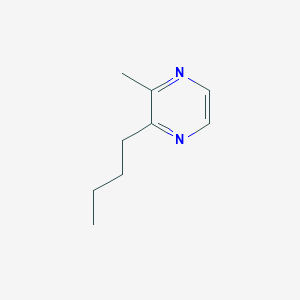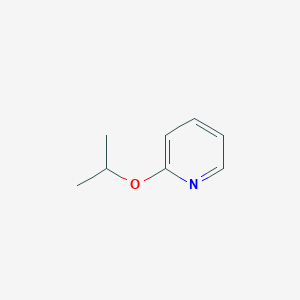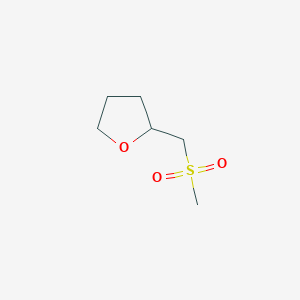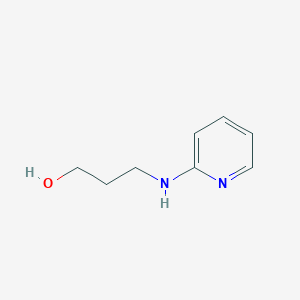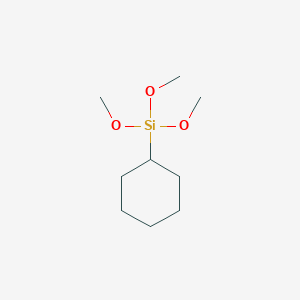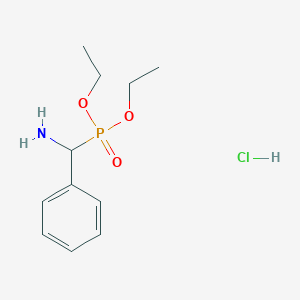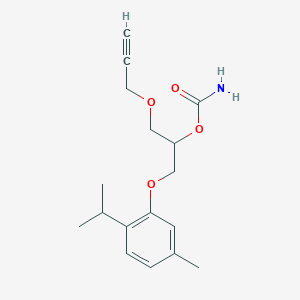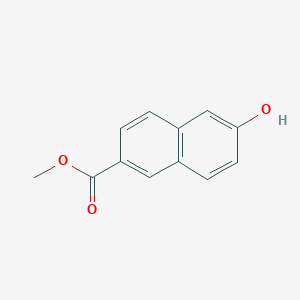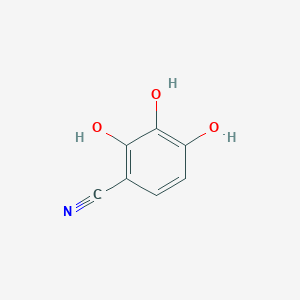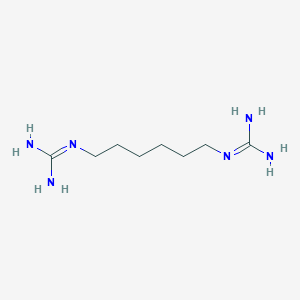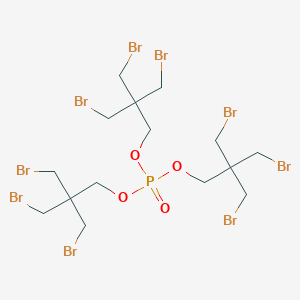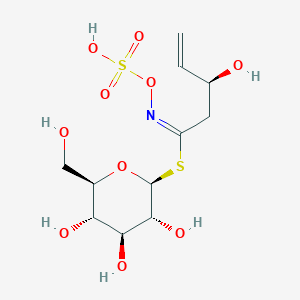
2(S)-Hydroxy-3-butenylglucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Hydroxybut-3-enylglucosinolate is an alkylglucosinolate.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Metabolic Role
Biosynthesis in Brassica Napus : The study by Rossiter, James, and Atkins (1990) explores the biosynthesis of 2-hydroxy-3-butenylglucosinolate in Brassica napus, suggesting its formation from desulpho-3-butenylglucosinolate and highlighting the role of specific chemical precursors in this process (Rossiter, James, & Atkins, 1990).
Metabolic Pathways in Different Cultivars : Josefsson's 1971 study focuses on the differences in glucosinolate metabolism between Brassica napus cultivars. The research identifies metabolic blocks in the synthesis of 2-hydroxy-3-butenylglucosinolate, providing insights into the plant's biochemical pathways (Josefsson, 1971).
Enzymatic Interaction Studies : Petroski (1986) investigated the interactions of thioglucoside glucohydrolase and epithiospecifier protein in converting 2-hydroxy-3-butenylglucosinolate, revealing the stereoselectivity of these enzymatic processes (Petroski, 1986).
Applications in Plant Defense and Ecology
- Role in Plant Defense Mechanisms : The study by Moyes et al. (2000) on wild populations of Brassica oleracea highlights the role of 2-hydroxy-3-butenylglucosinolate in plant defense against herbivores. This research provides evidence of its ecological significance (Moyes, Collin, Britton, & Raybould, 2000).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : Leoni, Felluga, and Palmieri (1993) describe the production of 2-hydroxy-3-butenyl cyanide from 2-hydroxy-3-butenylglucosinolate using immobilized myrosinase. This demonstrates the potential for synthesizing valuable derivatives (Leoni, Felluga, & Palmieri, 1993).
Eigenschaften
CAS-Nummer |
19237-18-4 |
|---|---|
Molekularformel |
C11H19NO10S2 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
Isomerische SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Kanonische SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonyme |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


